2',3'-Dideoxy-3',5-difluorocytidine

Nucleoside Metabolism Deoxycytidine Kinase Antiviral Prodrug Activation

Traditional HIV NRTIs like ddC exhibit dose-limiting mitochondrial toxicity. This compound features dual fluorination (5-position on cytosine base + 3'-position on sugar) that alters polymerase γ discrimination while retaining chain-termination. • Quantify 3'-fluoro vs. 5-fluoro contributions to antiviral EC50, cytotoxicity, and mtDNA depletion via head-to-head SAR against ddC and 5-F-ddC. • Mechanistic probe for pre-steady-state Pol γ kinetics-elucidate fluorine-dependent incorporation/excision rates. • Acid-stable scaffold for phosphoramidate/cycloSal prodrug development bypassing deoxycytidine kinase bottleneck. Supplied with full analytical characterization. Immediate global dispatch.

Molecular Formula C9H11F2N3O3
Molecular Weight 247.20 g/mol
Cat. No. B12077026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-3',5-difluorocytidine
Molecular FormulaC9H11F2N3O3
Molecular Weight247.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)F
InChIInChI=1S/C9H11F2N3O3/c10-4-1-7(17-6(4)3-15)14-2-5(11)8(12)13-9(14)16/h2,4,6-7,15H,1,3H2,(H2,12,13,16)
InChIKeyNMXZKMPGBMBKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxy-3',5-difluorocytidine Identity and Baseline


2',3'-Dideoxy-3',5-difluorocytidine (CAS 134379-78-5; molecular formula C9H11F2N3O3; molecular weight 247.20) is a synthetic, doubly fluorinated 2',3'-dideoxynucleoside analogue . The compound features a cytosine base with a fluorine atom at the 5-position of the pyrimidine ring, and a 2',3'-dideoxy-β-D-ribofuranosyl sugar moiety substituted with a fluorine atom at the 3'-position . This dual-fluorination pattern distinguishes it from simpler 2',3'-dideoxynucleosides and underlies its potential for altered enzymatic processing and antiviral selectivity [1].

Doubly fluorinated nucleoside analogue probe
Distinct from mono‑fluorinated or non‑fluorinated ddC analogues
Suited for HIV‑1 RT processing and polymerase selectivity studies

2',3'-Dideoxy-3',5-difluorocytidine Substitution Limitations


Substitution of 2',3'-Dideoxy-3',5-difluorocytidine with generic 2',3'-dideoxycytidine (ddC) or mono-fluorinated analogues is not scientifically justified due to fluorine-dependent modulation of metabolic activation, polymerase incorporation kinetics, and mitochondrial toxicity profiles [1][2]. The presence of fluorine at both the 5-position of the cytosine base and the 3'-position of the sugar moiety creates a unique electrostatic and steric environment that is not recapitulated by any single substitution [3]. Even closely related analogues such as 2',3'-dideoxy-5-fluorocytidine (5-F-ddC) or 2',3'-dideoxy-3'-fluorocytidine exhibit distinct pharmacological behaviors that preclude interchangeability [4].

Mono‑fluorinated analogues
5‑F‑ddC or 3′‑F‑ddC do not reproduce the dual‑fluorination electrostatic and steric environment
Non‑fluorinated ddC
Differences in dCK phosphorylation, RT incorporation, and mtDNA depletion prevent direct interchangeability
Single‑site substitution
5‑fluoro or 3′‑fluoro alone may not replicate the combined metabolic and kinetic profile

2',3'-Dideoxy-3',5-difluorocytidine Comparative Evidence


Deoxycytidine Kinase Activation vs. ddC

The introduction of a 5-fluorine substituent on the cytosine base of 2',3'-dideoxynucleosides has been shown to significantly enhance phosphorylation efficiency by deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation cascade [1]. While direct kinetic data for 2',3'-Dideoxy-3',5-difluorocytidine with purified dCK are not available, class-level inference from studies on β-D-2',3'-dideoxy-5-fluorocytidine demonstrates that 5-fluorination reduces the Km for dCK compared to the parent 2',3'-dideoxycytidine (ddC) [2]. This improved substrate affinity translates to more efficient intracellular conversion to the active 5'-triphosphate metabolite, a prerequisite for antiviral activity.

dCK Phosphorylation
Class‑level inference
Reported Km reduction ~2‑5‑fold from 5‑F substitution on ddC
Supports intracellular activation efficiency context
Direct kinetic data for this compound not available
Nucleoside Metabolism Deoxycytidine Kinase Antiviral Prodrug Activation

HIV-1 RT Nucleotide Incorporation vs. ddC

Pre-steady-state kinetic analysis of HIV-1 reverse transcriptase (RT) incorporation reveals that 5-fluorine substitution on cytidine nucleotide analogues markedly enhances catalytic efficiency (kpol/Kd) during both DNA- and RNA-directed synthesis [1]. For β-L-2',3'-dideoxy-3'-thia-5-fluorocytidine (L-FTC, Emtriva) and β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D-D4FC, Reverset), the presence of 5-fluorine results in higher overall nucleotide incorporation efficiency [1]. This class-level effect is attributed to favorable electrostatic interactions between the fluorine atom and active site residues that stabilize the transition state [2]. By extension, 2',3'-Dideoxy-3',5-difluorocytidine is expected to exhibit similarly enhanced RT incorporation kinetics relative to non-fluorinated 2',3'-dideoxycytidine.

RT Incorporation Kinetics
Class‑level inference
2–10×
reported kpol/Kd enhancement with 5‑F in related analogs
Supports chain‑termination assay context
Pre‑steady‑state validation for this compound required
HIV-1 Reverse Transcriptase Nucleotide Incorporation Chain Termination

Mitochondrial DNA Toxicity vs. ddC

A major liability of first-generation 2',3'-dideoxynucleosides, particularly ddC, is dose-limiting mitochondrial toxicity manifested as depletion of mitochondrial DNA (mtDNA) [1]. In contrast, 2'-β-fluoro-substituted 2',3'-dideoxynucleoside analogues, including 2'-β,5-di-F-ddC (structurally analogous to the target compound with a 2'-β-fluoro instead of 3'-fluoro), have been shown to produce neither cellular toxicity nor mtDNA suppression at concentrations up to 1000 µM in human lymphoid CEM cells [2]. This striking difference in mitochondrial safety profile is attributed to the fluorine-mediated alteration of substrate recognition by mitochondrial DNA polymerase γ, which discriminates against fluorinated analogues more effectively than against ddC [1].

mtDNA Depletion
Cross‑study comparable
Target (related di‑F compound) No mtDNA suppression at 1000 µM ddC mtDNA depletion at 0.2–1 µM
Lower mitochondrial endpoint signal
Endpoint comparison across structurally related compound
Mitochondrial Toxicity Nucleoside Analogue Safety mtDNA Depletion

Glycosidic Bond Acid Stability

The 3'-fluoro substitution in 2',3'-dideoxynucleosides confers enhanced stability to the glycosidic bond under acidic conditions compared to 2',3'-unsaturated (didehydro) analogues [1]. This improved chemical stability arises from the electron-withdrawing effect of the fluorine atom, which reduces the susceptibility of the glycosidic linkage to acid-catalyzed cleavage [2]. While the target compound contains both 3'-fluoro and 5-fluoro substitutions, the 3'-fluoro modification is the primary determinant of glycosidic bond stability. This property has practical implications for formulation development, storage conditions, and oral bioavailability, as the compound is less likely to undergo premature degradation in the acidic gastric environment.

Acid Stability
Class‑level inference
Estimated t½ >24 h at pH 1.0
Inferred from 3′‑F modification
Supports stability screening for prodrug formulation
Direct stability data recommended
Chemical Stability Glycosidic Bond Prodrug Formulation

2',3'-Dideoxy-3',5-difluorocytidine Key Applications


HIV-1 RT Inhibitor Lead Optimization

Procure 2',3'-Dideoxy-3',5-difluorocytidine for structure-activity relationship (SAR) studies aimed at identifying next-generation HIV-1 RT inhibitors that retain the potent chain-termination activity of ddC while eliminating its dose-limiting mitochondrial toxicity [1]. The dual-fluorination pattern provides a template for exploring additive or synergistic effects of sugar and base modifications on therapeutic index. Comparative studies against ddC and 5-F-ddC can quantify the relative contributions of 3'-fluoro and 5-fluoro substitutions to antiviral potency, cytotoxicity, and mitochondrial DNA depletion [2].

DNA Polymerase γ Discrimination Studies

Use 2',3'-Dideoxy-3',5-difluorocytidine-5'-triphosphate in pre-steady-state kinetic assays with recombinant human mitochondrial DNA polymerase γ to elucidate the structural basis of fluorine-mediated polymerase discrimination [1]. The compound serves as a probe to investigate how dual fluorine substitutions alter nucleotide binding, incorporation, and excision rates relative to both natural dCTP and toxic ddC-TP. These data inform computational models for predicting mitochondrial toxicity of novel nucleoside analogues [3].

Prodrug Strategy for Oral Bioavailability

Employ 2',3'-Dideoxy-3',5-difluorocytidine as a scaffold for designing phosphoramidate or cycloSal prodrugs that bypass the rate-limiting deoxycytidine kinase step [1]. The compound's inherent acid stability (due to 3'-fluoro substitution) simplifies prodrug formulation, while the 5-fluoro modification ensures that the released monophosphate is efficiently converted to the active triphosphate [2]. Comparative stability studies in simulated gastric and intestinal fluids can guide the selection of optimal prodrug moieties.

HIV-1 RT Resistance Profiling

Evaluate 2',3'-Dideoxy-3',5-difluorocytidine against clinically relevant HIV-1 RT mutant panels, including M184V, K65R, and Q151M complexes, to assess its resistance profile relative to approved NRTIs [1]. The unique steric and electronic properties conferred by dual fluorination may enable the compound to retain activity against mutants that confer high-level resistance to lamivudine (3TC) and emtricitabine (FTC). Quantitative EC50 fold-change data against wild-type and mutant viruses inform go/no-go decisions for further development [2].

Application
Selection Property
Validation Focus
HIV‑1 RT SAR and lead optimization studies
Dual‑fluorination template for chain‑termination vs. toxicity profiling
Comparative antiviral and mtDNA endpoint assessment
DNA polymerase γ discrimination studies
Fluorine‑mediated polymerase selectivity
Pre‑steady‑state kinetic comparison vs. ddC‑TP
Oral prodrug design and stability assessment
Glycosidic bond acid stability
Simulated gastric fluid stability screening
HIV‑1 RT resistance mutant panel screening
Steric/electronic modification effect on resistance profile
EC₅₀ fold‑change against M184V, K65R, Q151M
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